molecular formula C18H26N4O4 B6262826 N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide CAS No. 114281-87-7

N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide

Cat. No.: B6262826
CAS No.: 114281-87-7
M. Wt: 362.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide is a synthetic organic compound characterized by the presence of four ethyl groups attached to the nitrogen atoms of the benzene-1,2,4,5-tetracarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide typically involves the acylation of benzene-1,2,4,5-tetracarboxylic acid with ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the tetraethylamide derivative. The general reaction scheme is as follows:

    Starting Materials: Benzene-1,2,4,5-tetracarboxylic acid and ethylamine.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.

    Temperature and Time: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-40°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide groups to amines.

    Substitution: The ethyl groups attached to the nitrogen atoms can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Benzene-1,2,4,5-tetracarboxylic acid derivatives.

    Reduction: N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetraamine.

    Substitution: Various N-substituted benzene-1,2,4,5-tetracarboxamide derivatives.

Scientific Research Applications

N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for drug design.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxylic acid: Similar structure but with carboxylic acid groups instead of amide groups.

    N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetraamine: Similar structure but with amine groups instead of amide groups.

    N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetramethylamide: Similar structure but with methyl groups instead of ethyl groups.

Uniqueness

N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide is unique due to its specific arrangement of ethyl groups and amide functionalities, which confer distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from materials science to medicinal chemistry.

Properties

CAS No.

114281-87-7

Molecular Formula

C18H26N4O4

Molecular Weight

362.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.